
5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four 3-nitrophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin typically involves the condensation of pyrrole with 3-nitrobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired porphyrin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro groups on the phenyl rings, which can act as electron-withdrawing groups and affect the reactivity of the porphyrin core .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles, such as amines or thiols, which can replace the nitro groups on the phenyl rings.
Major Products: The major products formed from these reactions include oxo-porphyrins, amino-porphyrins, and various substituted porphyrin derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. Its unique structure allows for the exploration of various chemical modifications and functionalizations .
Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment that uses light-activated compounds to selectively destroy cancer cells .
Medicine: The compound’s ability to generate reactive oxygen species upon light activation makes it a promising candidate for the treatment of certain types of cancer. Additionally, its derivatives are being investigated for their potential as antimicrobial agents .
Industry: In industrial applications, this compound is used in the development of sensors and catalysts. Its unique electronic properties make it suitable for use in various catalytic processes and as a component in sensor devices .
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is primarily based on its ability to absorb light and generate reactive oxygen species (ROS). Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen and other ROS. These reactive species can cause damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the selective destruction of cancer cells is achieved through light activation .
Comparación Con Compuestos Similares
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyl groups instead of nitro groups, which can influence its solubility and reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: The presence of methoxy groups can affect the electronic properties and stability of the porphyrin compound.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin: This cationic porphyrin is used in various catalytic and therapeutic applications due to its unique electronic properties.
Uniqueness: The presence of nitro groups in 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin imparts unique electronic and chemical properties to the compound. These nitro groups act as electron-withdrawing groups, making the compound more reactive in certain chemical reactions. Additionally, the nitro groups can be easily modified to introduce other functional groups, enhancing the versatility of the compound for various applications .
Propiedades
Fórmula molecular |
C44H26N8O8 |
|---|---|
Peso molecular |
794.7 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(3-nitrophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26N8O8/c53-49(54)29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(22-26)50(55)56)37-17-19-39(47-37)44(28-8-4-12-32(24-28)52(59)60)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(23-27)51(57)58/h1-24,45,48H |
Clave InChI |
LVMPLPBPHFPSEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)[N+](=O)[O-])C8=CC(=CC=C8)[N+](=O)[O-])C=C4)C9=CC(=CC=C9)[N+](=O)[O-])N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


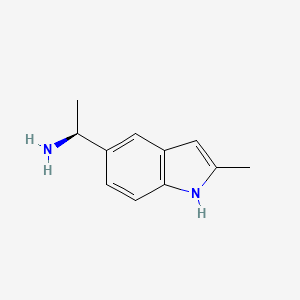
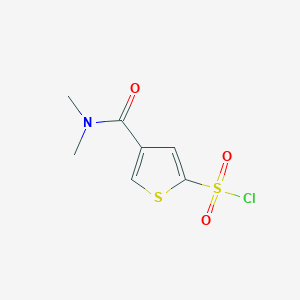

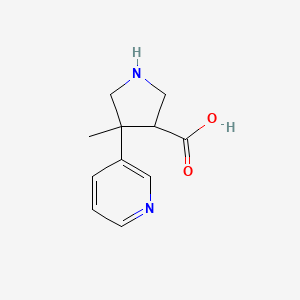
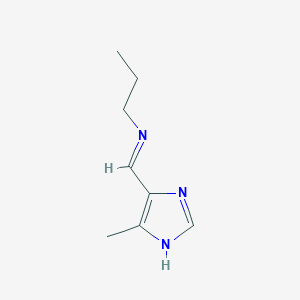

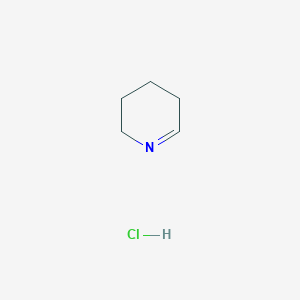
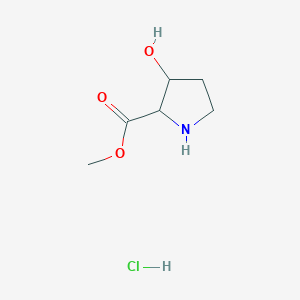
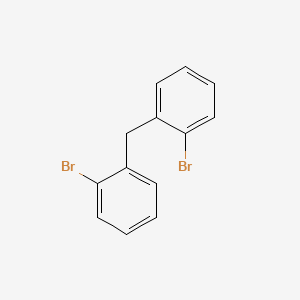
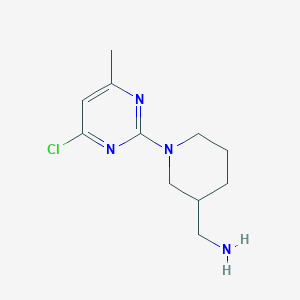
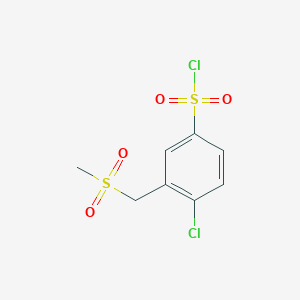
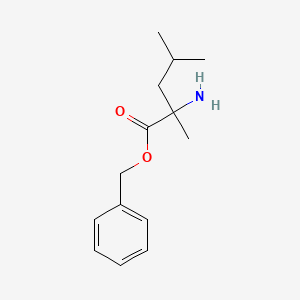
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

